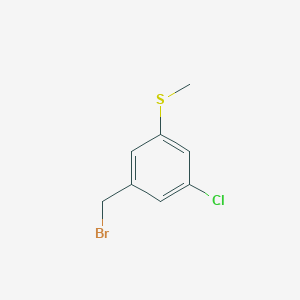
1-(溴甲基)-3-氯-5-甲硫基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is an organic compound with a unique structure that includes bromomethyl, chloro, and methylsulfanyl groups attached to a benzene ring
科学研究应用
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Environmental Studies: Studied for its role in the degradation of pollutants and its impact on the environment .
作用机制
Target of Action
Similar compounds have been known to interact with various cellular components, including proteins and nucleic acids .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . The bromomethyl group can undergo nucleophilic substitution, potentially leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene can be influenced by various environmental factors. For instance, similar compounds have been shown to be sensitive to temperature, pH, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloro-5-methylsulfanylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can also be employed to obtain the desired monobromide .
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The chloro and methylsulfanyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
相似化合物的比较
1-(Bromomethyl)-4-chlorobenzene: Similar structure but lacks the methylsulfanyl group.
1-(Bromomethyl)-3-methylbenzene: Similar structure but lacks the chloro and methylsulfanyl groups.
1-(Bromomethyl)-3-chlorobenzene: Similar structure but lacks the methylsulfanyl group.
Uniqueness: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfanyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
属性
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJJHQZQHWKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














